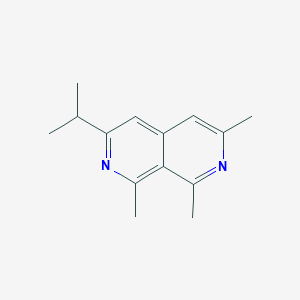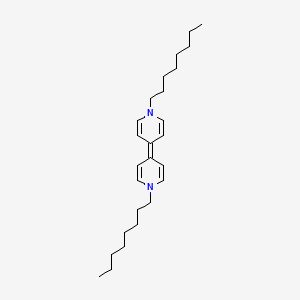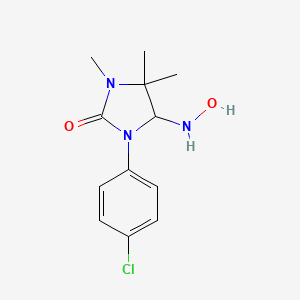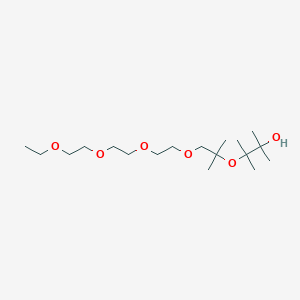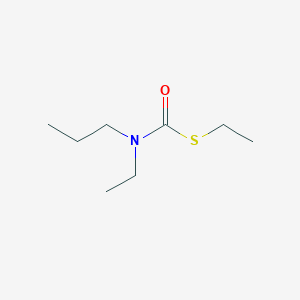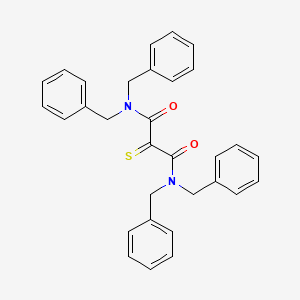![molecular formula C9H14OS B14386865 2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one CAS No. 89730-33-6](/img/structure/B14386865.png)
2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a prop-2-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with prop-2-en-1-yl sulfide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of prop-2-en-1-yl sulfide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The cyclohexanone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- L-p-mentha-1(6),8-dien-2-one
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one is unique due to the presence of the prop-2-en-1-yl sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with biological targets and enables diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89730-33-6 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C9H14OS/c1-2-7-11-9-6-4-3-5-8(9)10/h2,9H,1,3-7H2 |
InChI Key |
AOILSMHPNMTAOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
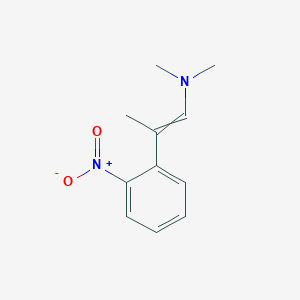
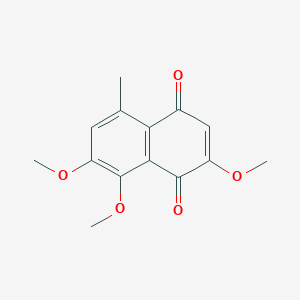
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
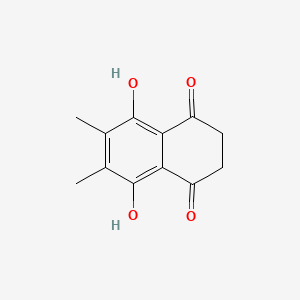
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
